- Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimers, Journal of Organic Chemistry, 1991, 56(26), 7305-13
Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)
L'estere etilico Ethyl 3-(3,4-dimetossifenil)-3-idrossi-2-(2-metossifenossi)propanoato è un composto organico complesso di notevole interesse sintetico. La sua struttura molecolare unica, caratterizzata dalla presenza di un gruppo idrossile e di tre unità di etere metilico fenolico, conferisce proprietà chimico-fisiche distintive. Questo derivato propanoico si presenta tipicamente come un solido cristallino, dotato di una buona stabilità a temperatura ambiente. La presenza contemporanea di diversi gruppi funzionali lo rende un intermedio versatile in sintesi organica, particolarmente utile per la funzionalizzazione di molecole più complesse. Il suo profilo di reattività, influenzato dai gruppi elettron-donatori, lo rende adatto per applicazioni nella ricerca di base e nello sviluppo di nuovi materiali, fungendo da precursore per la preparazione di composti con potenziale attività biologica.
94687-10-2 structure
Product Name:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Numero CAS:94687-10-2
MF:C20H24O7
MW:376.400366783142
MDL:MFCD28399424
CID:2093305
PubChem ID:15128072
Update Time:2025-09-27
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
- Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
- MFCD28399424
- Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
- DB-108771
- C20H24O7
- ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
- ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- CS-0045359
- Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
- SY046091
- 94687-10-2
- AKOS025287179
- DS-9474
- SCHEMBL15965416
-
- MDL: MFCD28399424
- Inchi: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
- Chiave InChI: WXFAFGNQMYMUDX-UHFFFAOYSA-N
- Sorrisi: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC
Proprietà calcolate
- Massa esatta: 376.15220310g/mol
- Massa monoisotopica: 376.15220310g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 10
- Complessità: 444
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 83.4Ų
Proprietà sperimentali
- Punto di ebollizione: 533.2℃ at 760 mmHg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064271-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
$161.66 | 2023-08-31 | |
| Alichem | A019064271-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 250mg |
$258.56 | 2023-08-31 | |
| Alichem | A019064271-1g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 1g |
$646.32 | 2023-08-31 | |
| Alichem | A019064271-5g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 5g |
$2133.07 | 2023-08-31 | |
| Chemenu | CM116320-100mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 100mg |
$207 | 2021-06-17 | |
| Chemenu | CM116320-250mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 250mg |
$331 | 2021-06-17 | |
| Chemenu | CM116320-1g |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 1g |
$826 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 100mg |
1111CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 250mg |
2374CNY | 2021-05-08 | |
| Chemenu | CM116320-100mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 100mg |
$207 | 2022-06-09 |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one pot, ACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Riferimento
- Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis Mechanism, Organic Letters, 2023, 25(26), 4792-4796
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
Riferimento
- Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acid, Catalysis Science & Technology, 2019, 9(2), 384-397
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Riferimento
- Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporation, Chem Catalysis, 2022, 2(6), 1407-1427
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Simultaneous Generation of Methyl Esters and CO in Lignin Transformation, Angewandte Chemie, 2022, 61(40),
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Riferimento
- Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics, Green Chemistry, 2022, 24(8), 3193-3207
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
Riferimento
- One-Pot Transformation of Lignin and Lignin Model Compounds into Benzimidazoles, European Journal of Organic Chemistry, 2022, 2022(2),
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Riferimento
- Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET process, Science Bulletin, 2019, 64(22), 1658-1666
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
Riferimento
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
Riferimento
- Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin, Applied Catalysis, 2023, 325,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Riferimento
- Mechanistic insights into lignin depolymerisation in acidic ionic liquids, Green Chemistry, 2016, 18(20), 5456-5465
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
Riferimento
- Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-Catechol, Angewandte Chemie, 2020, 59(8), 3063-3068
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavage, Chemical Communications (Cambridge, 2019, 55(7), 925-928
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Riferimento
- Redox Catalysis Facilitates Lignin Depolymerization, ACS Central Science, 2017, 3(6), 621-628
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide
Riferimento
- Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalysts, Green Chemistry, 2016, 18(7), 2029-2036
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditions, Organic Chemistry Frontiers, 2015, 2(9), 1066-1070
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → rt
Riferimento
- Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds, United States, , ,
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Numero d'ordine:A917093
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 13:01
Prezzo ($):293.0
Email:sales@amadischem.com
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Purezza:99%
Quantità:1g
Prezzo ($):293.0